molecular formula C22H10N4O8 B14615652 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis[5-nitro- CAS No. 60793-93-3

1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis[5-nitro-

Cat. No.: B14615652
CAS No.: 60793-93-3
M. Wt: 458.3 g/mol
InChI Key: WQUSYYDZLRPDNL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] typically involves the condensation of benzyl azides with α-aryldiazoesters. This reaction is catalyzed by rhodium (Rh) and proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, catalyzed by Rh(III), which enables efficient dechlorinative/dephosphonative access to isoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-].

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2,2’-(1,3-phenylene)bis[5-nitro-] is unique due to the presence of nitro groups and a phenylene bridge, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

60793-93-3

Molecular Formula

C22H10N4O8

Molecular Weight

458.3 g/mol

IUPAC Name

5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H10N4O8/c27-19-15-6-4-13(25(31)32)9-17(15)21(29)23(19)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26(33)34)10-18(16)22(24)30/h1-10H

InChI Key

WQUSYYDZLRPDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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